

A Comparative Crystallographic Guide to 5-Methylisoxazole-3-carboxylic Acid Derivatives

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Compound of Interest

Compound Name: 5-Methylisoxazole-3-carboxylic acid

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The **5-methylisoxazole-3-carboxylic acid** scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a wide array of therapeutic agents. Its derivatives have shown promise in various fields, including the development of anti-inflammatory, antibacterial, and anticancer drugs.^[1] A critical aspect of understanding the structure-activity relationship (SAR) of these compounds lies in the detailed analysis of their three-dimensional structures, primarily determined through X-ray crystallography. This guide provides a comparative overview of the crystallographic data for **5-methylisoxazole-3-carboxylic acid** and its derivatives, offering insights into their molecular conformations and intermolecular interactions.

Performance Comparison of 5-Methylisoxazole-3-carboxamide Derivatives

A series of 5-methylisoxazole-3-carboxamide derivatives were synthesized and evaluated for their in vitro antitubercular activity against *Mycobacterium tuberculosis* H37Rv.^[2] The results, summarized below, highlight how substitutions on the carboxamide nitrogen influence their biological performance.

Compound ID	Substituent (R)	MIC (μM)
9	4-Chlorophenyl	6.25
10	4-Nitrophenyl	3.125
13	2,4-Dichlorophenyl	6.25
14	4-Bromophenyl	3.125

MIC: Minimum Inhibitory Concentration

Notably, derivatives with a nitro group (10) or a bromine atom (14) at the para-position of the phenyl ring exhibited the most potent antitubercular activity.^[2] While the full crystal structures of these specific active compounds are not publicly available, the crystallographic data of the parent compound and related derivatives provide a foundational understanding of the core scaffold's geometry.

Crystallographic Data of 5-Methylisoxazole Carboxylic Acids and Derivatives

The following table summarizes the crystallographic data for **5-methylisoxazole-3-carboxylic acid** and a related isomer, 5-methylisoxazole-4-carboxylic acid, providing a basis for structural comparison.

Compound	5-Methylisoxazole-3-carboxylic acid	5-Methylisoxazole-4-carboxylic acid
Formula	C ₅ H ₅ NO ₃	C ₅ H ₅ NO ₃
System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /n	Pnma
a (Å)	11.953(4)	7.2540(15)
b (Å)	5.981(2)	6.4700(13)
c (Å)	14.142(5)	12.273(3)
β (°)	105.548(6)	90
V (Å ³)	974.0(6)	576.0(2)
Z	4	4
CCDC No.	850478	758336[3]

Experimental Protocols

Synthesis of 5-Methylisoxazole-3-carboxylic Acid

A common synthetic route involves the condensation of 2,5-hexanedione with nitric acid. The mixture is heated to boiling, and 2,5-hexanedione is added dropwise. After refluxing, the solution is cooled and poured over ice, leading to the precipitation of **5-methylisoxazole-3-carboxylic acid** crystals. These are then isolated by filtration, washed with cold water, and air-dried.[1]

Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives

The synthesis of the carboxamide derivatives commences with the conversion of **5-methylisoxazole-3-carboxylic acid** to its corresponding carbonyl chloride using thionyl chloride in the presence of catalytic pyridine.[2] Subsequently, the crude carbonyl chloride is reacted with the desired substituted amine in an appropriate solvent at room temperature to yield the final N-substituted-5-methylisoxazole-3-carboxamide.[2]

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent. For instance, crystals of 5-methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide were grown from a toluene solution.[4] Recrystallization from ethanol has also been successfully employed.[5]

X-ray Data Collection

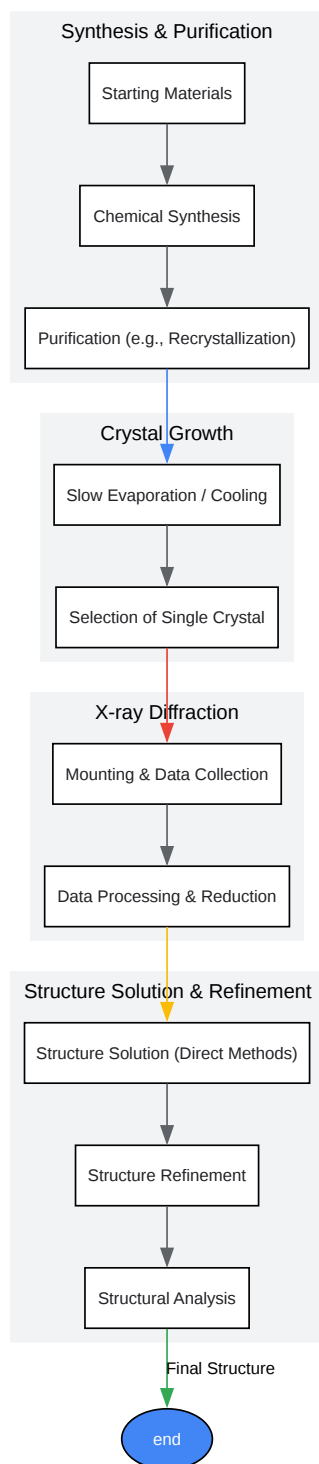
Data for single-crystal X-ray diffraction is collected on a diffractometer equipped with a CCD area detector using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The structures are solved by direct methods and refined by full-matrix least-squares on F^2 .

Structural Insights and Signaling Pathways

The crystallographic data reveals key structural features of the 5-methylisoxazole core. In the solid state, these molecules often form dimers or chains through hydrogen bonding interactions involving the carboxylic acid or carboxamide functionalities. For example, in the crystal structure of 5-methyl-3-phenylisoxazole-4-carboxylic acid, molecules form head-to-head dimers via O-H \cdots O hydrogen bonds.[6] These intermolecular interactions play a crucial role in the crystal packing and can influence the physicochemical properties of the compounds, such as solubility and dissolution rate, which are critical in drug development.

The biological activity of these compounds is often linked to their ability to interact with specific enzyme targets. For instance, some **5-methylisoxazole-3-carboxylic acid** derivatives have been investigated as Raf kinase inhibitors. Raf kinases are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.

General Experimental Workflow for X-ray Crystallography

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Experimental Workflow

This guide underscores the importance of X-ray crystallography in elucidating the structural features of **5-methylisoxazole-3-carboxylic acid** derivatives. A thorough understanding of their solid-state structures is paramount for rational drug design and the development of new therapeutic agents with improved efficacy and safety profiles.

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- To cite this document: BenchChem. [A Comparative Crystallographic Guide to 5-Methylisoxazole-3-carboxylic Acid Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b583158#x-ray-crystallography-of-5-methylisoxazole-3-carboxylic-acid-derivatives]

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